molecular formula C9H14N4O4 B1677406 Molsidomine CAS No. 25717-80-0

Molsidomine

Cat. No.: B1677406
CAS No.: 25717-80-0
M. Wt: 242.23 g/mol
InChI Key: XLFWDASMENKTKL-UHFFFAOYSA-N
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Description

Molsidomine is a long-acting vasodilator primarily used to treat angina pectorisLinsidomine releases nitric oxide, which acts as a vasodilator by relaxing the smooth muscles of blood vessels .

Mechanism of Action

Target of Action

Molsidomine primarily targets the smooth muscle cells in the coronary blood vessels . These cells play a crucial role in regulating the diameter of the blood vessels, and thus, the blood flow to the heart.

Mode of Action

This compound, a cardiovascular drug, acts in a similar fashion to organic nitrates . It is metabolized in the liver to its active metabolite, linsidomine . Linsidomine is an unstable compound that releases nitric oxide (NO) upon decay . The SIN-1A metabolite of this compound has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells . This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation .

Biochemical Pathways

The release of nitric oxide by this compound leads to an increase in the levels of cyclic GMP . Cyclic GMP is a secondary messenger that plays a key role in signal transduction in many biological processes. In this case, the increase in cyclic GMP levels leads to a decrease in intracellular calcium ions in smooth muscle cells . This results in the relaxation of the smooth muscle cells, leading to vasodilation and increased blood flow to the heart .

Pharmacokinetics

This compound is quickly and almost completely (>90%) absorbed from the gut . It is a prodrug that is hydrolysed to linsidomine (SIN-1) in the liver via first-pass effect, which subsequently releases NO . 44–59% of this compound reach the bloodstream in unchanged form, 3–11% of which are bound to plasma proteins . The time to peak plasma drug concentration (tmax) is 1 to 2 hours .

Result of Action

The result of this compound’s action is the relaxation of smooth muscle in the coronary blood vessels, which leads to an increase in blood flow to the coronary arteries . This relieves symptoms of angina and increases the oxygen supply to the heart muscle .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. The blood pressure lowering effect of this compound can be amplified significantly by PDE5 inhibitors, potentially leading to fainting or myocardial infarction, and to a lesser extent by other antihypertensive drugs such as beta blockers, calcium channel blockers, or other nitrovasodilators . Ergolines can antagonise the effects of this compound . Therefore, the patient’s medication regimen can significantly influence the action, efficacy, and stability of this compound.

Safety and Hazards

Molsidomine is harmful if swallowed . The most common adverse effects are headache, which occurs in 10–25% of patients, and low blood pressure. Side effects occurring in fewer than 1% of patients include dizziness, nausea, reflex tachycardia (fast heartbeat), hypersensitivity reactions, as well as thrombocytopenia (low blood platelet count) in rare cases .

Future Directions

Molsidomine is being studied for its potential use in cerebral infarction . It has also been found to be sensitive to DA dysregulation since it attenuates memory deficits induced by apomorphine . This suggests that this compound could potentially be used as a complementary molecule for the treatment of schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of molsidomine typically involves the following steps:

    Starting Material: The process begins with 1-aminomorpholine, which is reacted with formaldehyde and hydrogen cyanide to form an intermediate compound.

    Nitrosation: This intermediate undergoes nitrosation to produce the N-nitroso analog.

    Cyclization: The N-nitroso analog is then cyclized to form linsidomine upon treatment with anhydrous acid.

    Formation of Ethyl Urethane: Finally, linsidomine is reacted with ethyl chloroformate to produce this compound.

Industrial Production Methods: An innovative mechanochemical strategy has been developed for the industrial production of this compound. This method uses 1,1’-carbonyldiimidazole as an activating agent and involves ball-milling in the solid state. This approach is environmentally friendly and aligns with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions: Molsidomine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Isosorbide Dinitrate: Another vasodilator used to treat angina pectoris.

    Nitroglycerin: A commonly used nitrate for angina relief.

Uniqueness of Molsidomine: this compound is unique due to its long-acting nature and its ability to release nitric oxide in a controlled manner. Unlike other nitrates, this compound does not develop tolerance with prolonged use, making it a valuable option for long-term management of angina .

Properties

{ "Design of the Synthesis Pathway": "Molsidomine can be synthesized through a multi-step process involving the conversion of various starting materials to intermediate compounds, which are then further modified to yield the final product.", "Starting Materials": [ "4-morpholino-1,2,5-thiadiazol-3-carboxylic acid", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Dimethylformamide", "Sodium cyanoborohydride", "Sodium borohydride", "Sodium hydroxide", "Chloroacetonitrile", "Sodium methoxide", "Methyl iodide", "Acetic anhydride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-morpholino-1,2,5-thiadiazol-3-carboxylic acid to its acid chloride derivative using thionyl chloride in the presence of DMF.", "Step 2: Conversion of the acid chloride to the corresponding nitroso compound using sodium nitrite and hydrochloric acid.", "Step 3: Reduction of the nitroso compound to the corresponding amine using sodium cyanoborohydride.", "Step 4: Protection of the amine group by reaction with chloroacetonitrile to form the corresponding N-chloroacetyl derivative.", "Step 5: Reduction of the N-chloroacetyl derivative using sodium borohydride to yield the corresponding N-acetyl derivative.", "Step 6: Conversion of the N-acetyl derivative to the corresponding N-methyl derivative using methyl iodide in the presence of sodium methoxide.", "Step 7: Conversion of the N-methyl derivative to the corresponding N-oxide using hydrogen peroxide in the presence of acetic anhydride.", "Step 8: Conversion of the N-oxide to the final product, Molsidomine, using sodium hydroxide in methanol and ethyl acetate." ] }

Molsidomine, a cardiovascular drug, acts in a similar fashion to organic nitrates. The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells. This leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation.

CAS No.

25717-80-0

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

(1Z)-1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate

InChI

InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3

InChI Key

XLFWDASMENKTKL-UHFFFAOYSA-N

Isomeric SMILES

CCO/C(=N\C1=C[N+](=NO1)N2CCOCC2)/[O-]

SMILES

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]

Canonical SMILES

CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-]

Appearance

Solid powder

boiling_point

266 to 368

melting_point

156
140.5 °C

25717-80-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Corpea
Corvaton
duracoron
Fali Cor
Fali-Cor
Heumann, Molsidomin
Korvatone
Molsi 1A Pharma
Molsi AZU
Molsi Puren
Molsi-AZU
Molsi-Puren
Molsibeta
Molsicor
Molsidain
Molsidomin
Molsidomin Heumann
Molsidomin ratiopharm
Molsidomin Stada
molsidomin von ct
Molsidomin-ratiopharm
Molsidomine
Molsihexal
Molsiket
Morsydomine
MTW Molsidomin
MTW-Molsidomin
SIN 10
SIN-10
SIN10
Sydnopharm
Von Ct, Molsidomin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Molsidomine exert its vasodilatory effect?

A: this compound is a nitric oxide (NO) donor that acts as a prodrug. It is metabolized in the liver to its active metabolite, 3-morpholinosydnonimine (SIN-1). SIN-1 further converts to SIN-1A, which releases NO [, , ]. NO activates guanylate cyclase, leading to the conversion of guanosine triphosphate to cyclic guanosine triphosphate (cGMP). This process ultimately results in the synthesis of proteins that bind calcium, causing smooth muscle relaxation and vasodilation [].

Q2: Does this compound affect platelet function?

A: Yes, research suggests that this compound exhibits anti-platelet properties. Studies have shown that it can inhibit platelet aggregation induced by various agonists, including platelet-activating factor (PAF) [, ]. This effect is likely mediated by NO release and subsequent increase in intracellular cGMP levels, similar to its vasodilatory mechanism [, ].

Q3: Can this compound affect myocardial energy metabolism?

A: Studies suggest that this compound can indirectly influence myocardial energy metabolism. One study showed that pretreatment with this compound abolished the myocardial ischemia induced by endothelin-1, suggesting a protective effect likely related to improved coronary blood flow and oxygen supply [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H14N4O5, and its molecular weight is 246.22 g/mol. Detailed spectroscopic data can be found in relevant chemical databases and publications.

Q5: Are there studies on the stability of this compound under different storage conditions?

A: While specific data on material compatibility isn't provided in these papers, the research emphasizes that this compound formulations, particularly sustained-release forms, are designed to control the release of both the drug and any permeation enhancers over time. This suggests efforts to ensure stability and optimize drug delivery [, ].

Q6: How is this compound absorbed and metabolized in the body?

A: this compound exhibits good oral absorption, with one study reporting around 95.5% absorption []. It undergoes significant first-pass metabolism in the liver, where it is converted to its active metabolite, SIN-1 [, ]. This compound is primarily excreted renally, with about 95% eliminated through urine [].

Q7: Are there any studies comparing the hemodynamic effects of this compound to other vasodilators like Nitroglycerin?

A: Yes, several studies compare the hemodynamic effects of this compound to other vasodilators. One study found that this compound's preload-reducing effects were longer lasting and more pronounced than those of both Nitroglycerin and Isosorbide dinitrate []. Another study showed that combining this compound with Propranolol resulted in a more significant reduction in portal pressure compared to either drug alone, suggesting a synergistic effect [, ].

Q8: What are the common animal models used to study the effects of this compound?

A: Researchers have employed various animal models, including rats and dogs, to investigate the effects of this compound. Studies have used models of coronary artery thrombosis, ischemia-reperfusion injury, portal hypertension, and social withdrawal to assess the drug's efficacy in different disease states [, , , , ].

Q9: Has this compound shown efficacy in clinical trials for specific conditions?

A: Yes, this compound has demonstrated efficacy in clinical trials for conditions like angina pectoris. Several studies highlight its ability to improve exercise tolerance, reduce anginal attacks, and decrease the need for sublingual nitrates in patients with stable angina [, , , ].

Q10: Are there clinical studies on the use of this compound in treating subarachnoid hemorrhage (SAH)?

A: While not a primary focus of these papers, one clinical observational study suggests that this compound might offer benefits in patients with SAH complicated by cerebral vasospasm. The study reported a lower incidence of vasospasm-associated brain infarcts and improved clinical outcomes in patients treated with this compound in addition to standard therapy [].

Q11: What are the potential adverse effects of this compound reported in research?

A: Although the provided research primarily focuses on the scientific aspects of this compound, some studies mention potential side effects. These include headache, dizziness, and diplopia. Importantly, these side effects are noted to occur less frequently compared to nitrates [, ].

Q12: Are there ongoing efforts to develop alternative delivery systems for this compound?

A: Research highlights efforts to develop transdermal delivery systems for this compound using permeation enhancers []. This suggests interest in exploring alternative routes of administration to potentially improve patient compliance and drug delivery.

Q13: What analytical techniques are commonly employed to measure this compound and its metabolites in biological samples?

A: Various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, are used to quantify this compound and its metabolites in biological samples. These methods are essential for pharmacokinetic studies and assessing drug levels in preclinical and clinical settings [, , , ].

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